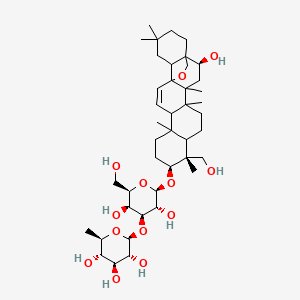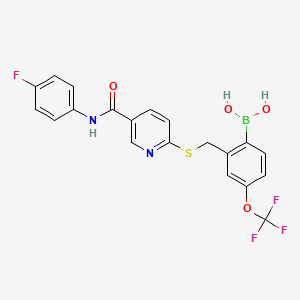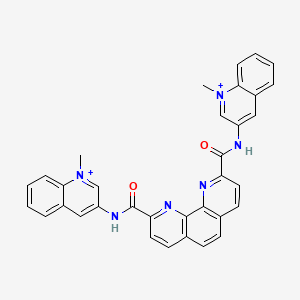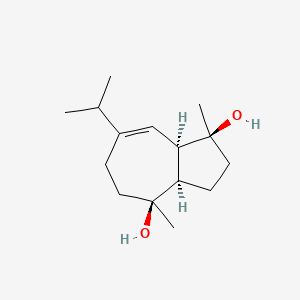![molecular formula C21H27NO6 B11935295 (6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E 6201 is a small molecule compound that functions as a dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and fms-like tyrosine kinase 3 (FLT3). It has shown significant potential in the treatment of various cancers, particularly those with specific genetic mutations such as BRAF V600E and FLT3 mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E 6201 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and oxidation reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial Production Methods
Industrial production of E 6201 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for condensation reactions.
- Continuous flow reactors for nucleophilic substitution.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
E 6201 undergoes various chemical reactions, including:
Oxidation: E 6201 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on E 6201.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying E 6201
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of E 6201 with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
E 6201 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with specific genetic mutations, such as BRAF V600E and FLT3 mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mecanismo De Acción
E 6201 exerts its effects by inhibiting the activity of MEK1 and FLT3 kinases. This inhibition disrupts the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
Selumetinib: Another MEK inhibitor, but E 6201 has a different binding mode and is effective against certain resistant mutations.
Vemurafenib: A BRAF inhibitor, often used in combination with MEK inhibitors like E 6201 for enhanced efficacy.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases, but E 6201 offers more specificity .
Uniqueness
E 6201 is unique due to its dual inhibition of MEK1 and FLT3, making it effective against cancers with specific genetic mutations that confer resistance to other treatments. Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases .
Propiedades
Fórmula molecular |
C21H27NO6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5?,9-8+ |
Clave InChI |
MWUFVYLAWAXDHQ-WVJVIZISSA-N |
SMILES isomérico |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(/C=C/C(=O)C(C(CC=C2)O)O)C)C |
SMILES canónico |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)


![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)

![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)

![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)
![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

